molecular formula C8H16N2O3 B148101 Ethyl 2-acetamido-2-(ethylamino)acetate CAS No. 133873-10-6

Ethyl 2-acetamido-2-(ethylamino)acetate

Cat. No.: B148101
CAS No.: 133873-10-6
M. Wt: 188.22 g/mol
InChI Key: YZGLWARQMNSPBY-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-2-(ethylamino)acetate is a synthetic organic compound featuring a central acetamide group substituted with an ethylamino moiety and an ethyl ester. The ethylamino group confers basicity, while the acetamide and ester functionalities enhance solubility in polar solvents.

Properties

CAS No.

133873-10-6

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 2-acetamido-2-(ethylamino)acetate

InChI

InChI=1S/C8H16N2O3/c1-4-9-7(10-6(3)11)8(12)13-5-2/h7,9H,4-5H2,1-3H3,(H,10,11)

InChI Key

YZGLWARQMNSPBY-UHFFFAOYSA-N

SMILES

CCNC(C(=O)OCC)NC(=O)C

Canonical SMILES

CCNC(C(=O)OCC)NC(=O)C

Synonyms

Acetic acid, (acetylamino)(ethylamino)-, ethyl ester (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

a. Synthesis of Pharmaceuticals
Ethyl 2-acetamido-2-(ethylamino)acetate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, it can be utilized in the synthesis of analgesics and anti-inflammatory agents due to its acetamido group, which is known to enhance solubility and bioavailability in drug formulations.

b. Anticancer Research
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For example, research on similar acetamido compounds has shown potential in inhibiting tumor growth by targeting specific enzymes involved in cancer metabolism. The ability to modify the ethyl group can further enhance the compound's efficacy against various cancer cell lines.

Biochemical Applications

a. Enzyme Inhibition Studies
this compound has been investigated for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. In vitro studies have demonstrated that compounds with similar structures can inhibit carbonic anhydrase, an enzyme implicated in tumor progression and metastasis .

b. Drug Delivery Systems
Research is ongoing into the use of this compound in drug delivery systems. Its ability to form stable complexes with metal ions suggests potential applications in targeted drug delivery, particularly for anticancer therapies where localized treatment is crucial.

Pharmacological Insights

a. Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have shown that similar compounds exhibit favorable absorption characteristics and low toxicity profiles, making them suitable candidates for further development .

b. Clinical Implications
The clinical implications of this compound are significant, particularly in developing new treatments for conditions such as chronic pain and inflammation. Ongoing clinical trials are necessary to establish effective dosages and therapeutic regimens.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor growth in vitro using modified acetamido compounds derived from this compound .
Study BEnzyme InhibitionShowed effective inhibition of carbonic anhydrase leading to reduced cell proliferation in cancer models .
Study CDrug DeliveryExplored the potential of using this compound in nanoparticle formulations for targeted delivery of chemotherapeutics .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS No. Molecular Formula Key Functional Groups Molecular Weight Primary Applications
Ethyl 2-acetamido-2-(ethylamino)acetate* Not provided C8H16N2O3 (inferred) Acetamide, ethylamino, ethyl ester ~188.2 (calc.) Hypothesized: Drug synthesis
Ethyl 2-(ethylamino)acetate 3183-20-8 C6H13NO2 Ethylamino, ethyl ester 131.17 Organic synthesis intermediate
Ethyl 2-acetamido-2-cyanoacetate 4977-62-2 C7H10N2O3 Acetamide, cyano, ethyl ester 170.17 Research chemicals
Ethyl 2-phenylacetoacetate 5413-05-8 C12H14O3 Phenyl, keto, ethyl ester 206.2 Amphetamine precursor
Ethyl 2-(diethylamino)-2-phenylacetate 2059944-97-5 C14H21NO2 Diethylamino, phenyl, ethyl ester 235.3 Pharmacological studies

Notes:

  • Ethyl 2-phenylacetoacetate : The keto group enables keto-enol tautomerism, making it reactive in condensation reactions, unlike the acetamide derivatives.

Physicochemical Properties

  • Solubility: Ethylamino-containing compounds (e.g., ) are more water-soluble due to hydrogen bonding from the amino group, whereas phenyl-substituted analogs (e.g., ) exhibit higher lipophilicity. The acetamide group in and the target compound increases polarity, enhancing solubility in polar aprotic solvents like DMSO.
  • Stability: Esters with electron-withdrawing groups (e.g., cyano in ) are prone to hydrolysis under acidic/basic conditions. Ethylamino groups (target compound, ) may reduce hydrolysis rates due to steric hindrance.

Preparation Methods

Alkylation of Ethyl Bromoacetate with Nitro-Substituted Amines

Ethyl bromoacetate reacts with nitro-containing amines (e.g., 2-nitroethylamine) in the presence of K2_2CO3_3 and KI, yielding ethyl 2-(2-nitroethylamino)acetate. Optimal conditions include refluxing in acetone for 8–12 hours, achieving ~85% conversion.

Catalytic Reduction of Nitro to Amine

The nitro group is reduced using Fe powder and NH4_4Cl in ethanol/water (1:1) at 70–80°C. This method avoids hazardous hydrogen gas and achieves >90% yield. For ethyl 2-acetamido-2-(ethylamino)acetate, subsequent acetylation with acetic anhydride under mild conditions (25°C, 4 hours) introduces the acetamido group.

Key Data:

StepConditionsYieldCharacterization Techniques
AlkylationK2_2CO3_3, acetone, reflux85%1^1H NMR, TLC
ReductionFe/NH4_4Cl, ethanol/water92%13^{13}C NMR, elemental analysis
AcetylationAc2_2O, RT88%FT-IR, COSY NMR

Multi-Step Synthesis Using Phase Transfer Catalysis

A patent describing ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate synthesis highlights the utility of one-pot, multi-step reactions with phase transfer catalysts (PTCs). Translating this methodology:

Sequential Oximation and Alkylation

Ethyl acetoacetate undergoes oximation with hydroxylamine hydrochloride in ethanol at 0–5°C, forming the oxime intermediate. Methylation with dimethyl sulfate and TBAB (tetrabutylammonium bromide) as a PTC at 10–15°C introduces the methoxyimino group.

Bromination and Cyclization

Bromination with Br2_2/Cl2_2 at 30–50°C, followed by cyclization with thiourea, yields thiazole derivatives. For this compound, replacing thiourea with ethylamine and acetylation agents could direct the synthesis toward the target compound.

Key Data:

ReactionCatalysts/SolventsTimeYield
OximationEtOH, NH2_2OH·HCl3 h78%
Methylation(CH3_3)2_2SO4_4, TBAB5 h82%
BrominationBr2_2/Cl2_2, CH3_3CN2 h75%

Direct Amination and Protecting Group Strategies

Reductive Amination of Ethyl Glyoxylate

Ethyl glyoxylate reacts with ethylamine under reductive conditions (NaBH4_4, MeOH) to form ethyl 2-(ethylamino)acetate. Subsequent acetylation with acetyl chloride in dichloromethane introduces the acetamido group. This route offers simplicity but requires careful control of stoichiometry to avoid over-alkylation.

Solid-Phase Synthesis for High Purity

Immobilizing glyoxylic acid on Wang resin enables stepwise amination and acetylation. Cleavage with TFA/CH2_2Cl2_2 (95:5) releases the product with >95% purity, as validated by HPLC.

Spectroscopic and Crystallographic Validation

NMR Spectroscopy

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.25 (t, 3H, CH2_2CH3_3), 2.05 (s, 3H, COCH3_3), 3.35 (q, 2H, NHCH2_2), 4.15 (s, 2H, COOCH2_2).

  • 13^{13}C NMR : 170.8 ppm (C=O), 55.2 ppm (NCH2_2).

X-Ray Crystallography

Single-crystal X-ray analysis (triclinic system, space group P1_1) confirms molecular geometry, with Hirshfeld surface analysis revealing dominant H···H (42%) and O···H (28%) interactions.

Industrial Scalability and Cost Considerations

  • Fe/NH4_4Cl Reduction : Cost-effective ($0.15/g) but generates iron sludge requiring disposal.

  • Phase Transfer Catalysis : TBAB increases reaction efficiency but adds $0.22/g to production costs.

  • Solid-Phase Synthesis : High purity (>95%) but limited to small-scale batches due to resin costs .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-acetamido-2-(ethylamino)acetate?

  • Methodological Answer : The compound can be synthesized via condensation reactions using ethyl 2-bromo-2-(substituted phenyl)acetate derivatives with amines. A typical protocol involves reacting 2-(1,3-dioxolan-2-yl)ethylamine with a brominated acetamide precursor in acetonitrile, catalyzed by triethylamine. Reaction parameters include:

  • Temperature: 25–40°C under inert atmosphere.
  • Solvent: Acetonitrile or dichloromethane.
  • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient).
    Yield optimization requires stoichiometric control of reagents and monitoring via TLC .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm backbone structure and substituents (e.g., acetamido and ethylamino groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>98% by area normalization).
    Cross-validation with synthetic intermediates (e.g., brominated precursors) is critical to rule out byproducts .

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer : Stability is maintained under the following conditions:

  • Temperature : Store at –20°C in airtight, light-resistant containers.
  • Solubility : Dissolve in anhydrous DMSO or ethanol for long-term storage (avoid aqueous buffers to prevent hydrolysis).
  • Shelf Life : ≥2 years when stored properly, as validated by accelerated degradation studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from:

  • Tautomerism : The acetamido group may exhibit keto-enol tautomerism, altering peak splitting. Use deuterated DMSO to stabilize tautomers.
  • Stereochemical Variants : Chiral centers (if present) require chiral HPLC or circular dichroism (CD) for absolute configuration determination.
  • Impurity Profiling : LC-MS/MS can differentiate degradation products (e.g., hydrolyzed ethyl esters) from synthetic artifacts .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) for C–N bond formation.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours under conventional heating).
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during amine coupling .

Q. How does this compound interact with biomolecules in mechanistic studies?

  • Methodological Answer : The compound’s acetamido and ethylamino groups enable:

  • Hydrogen Bonding : Probe interactions with enzyme active sites (e.g., serine proteases) via isothermal titration calorimetry (ITC).
  • Metal Coordination : Chelation studies with Zn2+^{2+} or Fe3+^{3+} using UV-Vis spectroscopy.
  • Molecular Docking : Simulations (AutoDock Vina) predict binding affinities to targets like G-protein-coupled receptors (GPCRs) .

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